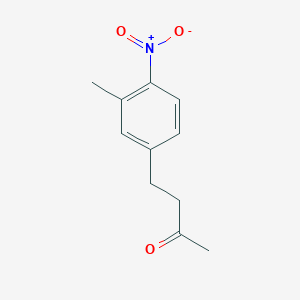
4-(3-Methyl-4-nitrophenyl)-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methyl-4-nitrophenyl)-2-butanone is an organic compound with a complex structure that includes a nitrophenyl group and a butanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-nitrophenyl)-2-butanone typically involves the nitration of 3-methylphenyl compounds followed by a series of chemical reactions to introduce the butanone group. One common method involves the nitration of 3-methylphenol to produce 3-methyl-4-nitrophenol, which is then subjected to further reactions to form the desired butanone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification and isolation steps to ensure the compound’s purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
4-(3-Methyl-4-nitrophenyl)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(3-Methyl-4-aminophenyl)-2-butanone, while oxidation can produce various carboxylic acids or ketones .
科学的研究の応用
4-(3-Methyl-4-nitrophenyl)-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-(3-Methyl-4-nitrophenyl)-2-butanone exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
類似化合物との比較
Similar Compounds
3-Methyl-4-nitrophenol: A precursor in the synthesis of 4-(3-Methyl-4-nitrophenyl)-2-butanone.
4-(3-Methyl-4-nitrophenyl)morpholine: A structurally similar compound with different functional groups.
3-Methyl-4-nitrophenyl 3-methylbenzoate: Another related compound with a benzoate ester group.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
96784-55-3 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
4-(3-methyl-4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C11H13NO3/c1-8-7-10(4-3-9(2)13)5-6-11(8)12(14)15/h5-7H,3-4H2,1-2H3 |
InChIキー |
PWLIDMVPFKTWAO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CCC(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



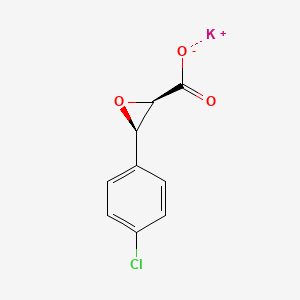
![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
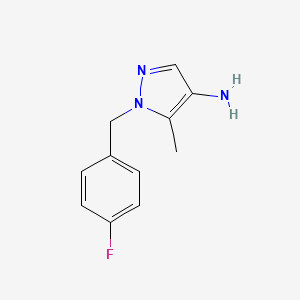
![4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
![5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester](/img/structure/B13480315.png)
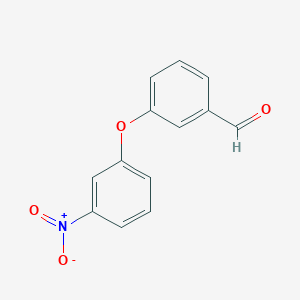
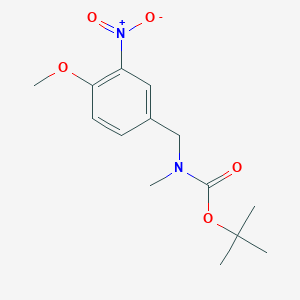
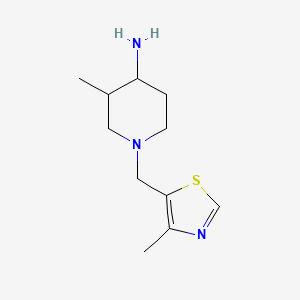
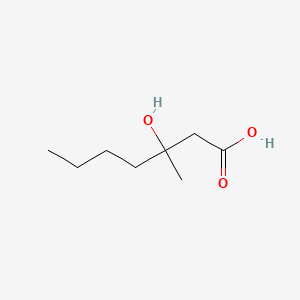
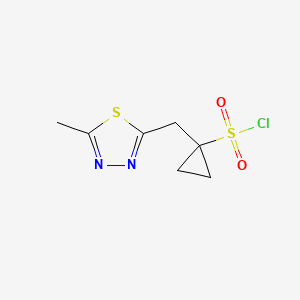
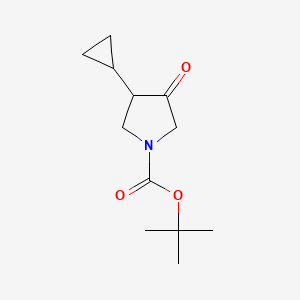
![1-Azabicyclo[3.2.2]nonan-6-one hydrochloride](/img/structure/B13480364.png)
![methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13480373.png)
